BenchChemオンラインストアへようこそ!

SP187

Filovirus antiviral screening Iminosugar analog optimization EBOV MARV potency comparison

SP187 (also known as UV-4, MON-DNJ, N-9-DNJ) is a host-targeted iminosugar that acts as an inhibitor of endoplasmic reticulum-resident α-glucosidases I and II. By inhibiting host glycosylation pathways required for viral glycoprotein folding, SP187 demonstrates broad-spectrum antiviral activity in vitro against filoviruses, flaviviruses, and influenza viruses.

Molecular Formula C16H33NO5
Molecular Weight 319.44 g/mol
CAS No. 615253-61-7
Cat. No. B1681059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSP187
CAS615253-61-7
SynonymsSP-187;  SP187;  SP 187;  N-9-DNJ;  UV-4B;  N9DNJ;  UV4B;  N 9 DNJ;  UV 4B
Molecular FormulaC16H33NO5
Molecular Weight319.44 g/mol
Structural Identifiers
SMILESCOCCCCCCCCCN1CC(C(C(C1CO)O)O)O
InChIInChI=1S/C16H33NO5/c1-22-10-8-6-4-2-3-5-7-9-17-11-14(19)16(21)15(20)13(17)12-18/h13-16,18-21H,2-12H2,1H3/t13-,14+,15-,16-/m1/s1
InChIKeyTYTARGBBJQKLAJ-QKPAOTATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SP187 (CAS 615253-61-7): A Host-Targeted Iminosugar Antiviral with Broad-Spectrum In Vitro Activity and Clinical-Stage Toxicology Package


SP187 (also known as UV-4, MON-DNJ, N-9-DNJ) is a host-targeted iminosugar that acts as an inhibitor of endoplasmic reticulum-resident α-glucosidases I and II [1]. By inhibiting host glycosylation pathways required for viral glycoprotein folding, SP187 demonstrates broad-spectrum antiviral activity in vitro against filoviruses, flaviviruses, and influenza viruses [1]. SP187 has been advanced through a Phase 1 clinical trial (NCT02061358) as the hydrochloride salt UV-4B, with a comprehensive nonclinical safety package including reproductive toxicology studies [2]. Unlike many research-stage compounds, SP187 has an established Investigational New Drug (IND)-enabling toxicology dossier across four species [3].

Why Substituting SP187 with Uncharacterized Iminosugar Analogs Compromises Experimental Reproducibility and Regulatory Relevance


Iminosugars within the deoxynojirimycin (DNJ) structural class exhibit substantial functional divergence that precludes simple analog substitution. While N-butyl-deoxynojirimycin (NB-DNJ, Miglustat) possesses only mild antiviral properties and is approved for Gaucher disease [1], more potent N-alkylated analogs including SP187 were specifically engineered for enhanced antiviral activity against filoviruses and flaviviruses [1]. Within the same study comparing five NB-DNJ analogs (UV-1 through UV-5) against EBOV and MARV in identical assay conditions, compounds demonstrated distinct potency and selectivity profiles [2]. Critically, SP187 is the only iminosugar in this class with a published, peer-reviewed Phase 1 human safety and pharmacokinetics dataset in healthy subjects (NCT02061358) [3] and a complete IND-enabling toxicology package across four species [4]. Substitution with structurally similar but toxicologically uncharacterized iminosugars introduces unquantified risk in animal studies and eliminates any translational pathway to clinical investigation.

SP187 Quantitative Comparative Evidence: Differentiated Performance Against Analogs and Baseline Controls


Comparative In Vitro Potency of SP187 (UV-4) Versus Parent Compound NB-DNJ (UV-1) Against Ebola and Marburg Viruses

In a direct head-to-head panel study of NB-DNJ analogs (UV-1 through UV-5), SP187 (UV-4) demonstrated quantifiable antiviral activity against both EBOV and MARV, while the parent compound NB-DNJ (UV-1) exhibited no detectable inhibition up to the highest concentration tested [1]. This differential potency within a controlled experimental panel demonstrates the critical impact of N-alkyl chain modifications on antiviral efficacy [1].

Filovirus antiviral screening Iminosugar analog optimization EBOV MARV potency comparison

SP187 Human Phase 1 Safety and Pharmacokinetics: Defined Tolerability Profile Versus Uncharacterized Analogs

SP187 (as UV-4 hydrochloride, UV-4B) is the only iminosugar in its structural series with published Phase 1 human safety and pharmacokinetic data [1]. A randomized, placebo-controlled, single ascending dose study in 64 healthy subjects evaluated doses from 3 mg to 1000 mg [1]. Dose-limiting toxicity was not observed, and the maximum tolerated dose (MTD) in humans was not reached (>1000 mg single oral dose) [1]. No serious adverse events or dose-dependent increases in adverse events were observed [1]. By contrast, structurally related investigational iminosugars (including UV-5 and newer analogs) lack any published human safety data [2].

Phase 1 clinical trial Human pharmacokinetics Safety and tolerability UV-4B

SP187 Nonclinical Toxicology: Defined Safety Margins Across Four Species Supporting Regulatory Filings

SP187 (as UV-4 hydrochloride) has undergone comprehensive IND-enabling nonclinical safety assessment including single-dose and repeat-dose oral toxicity studies in mice, rats, dogs, and non-human primates (NHP) [1]. No moribundity or deaths were associated with drug administration up to the maximum tolerated dose [1]. Single oral dose safety thresholds were established: no treatment-related adverse effects were observed in dogs up to 250 mg/kg, rats up to 400 mg/kg, mice up to 1000 mg/kg, and in NHP up to 180 mg/kg administered three times daily for 10 days [1]. The dog was identified as the most sensitive species to UV-4 exposure, a critical finding for dose selection in efficacy models [1]. Reproductive toxicology studies confirmed UV-4 crosses the placenta in rats and rabbits and identified class-consistent effects on male fertility [2].

IND-enabling toxicology GLP safety assessment NOAEL determination Species sensitivity comparison

SP187 In Vitro Antiviral Activity Against Ebola and Marburg Viruses: Differential Potency Between Related Filoviruses

In yield-plaque assays using Vero cells, SP187 demonstrated quantifiable antiviral activity against both Ebola virus (EBOV) and Marburg virus (MARV), with a notable difference in potency between the two filoviruses [1]. The compound exhibited approximately 1.6-fold greater potency against EBOV compared to MARV under identical assay conditions [1].

Filovirus antiviral EBOV MARV differential activity Yield-plaque assay IC50 comparison

SP187 as Benchmark Inhibitor in ER α-Glucosidase I Structure-Based Drug Discovery Programs

In a 2023 structure-based drug design study, SP187 (UV-4) was employed as the benchmark α-glucosidase I inhibitor against which 28 newly synthesized 1-DNJ and valiolamine derivatives were screened for anti-SARS-CoV-2 activity [1]. The explicit study objective was to identify compounds with greater antiviral activity than UV-4 [1]. This independent selection by a separate research group establishes SP187 as a validated reference standard for inhibitor development against ER α-glucosidase I, a host target implicated in the replication of multiple enveloped viruses [1].

Benchmark reference compound α-glucosidase I inhibitor Structure-based drug design Anti-SARS-CoV-2 screening

Validated Research and Industrial Applications for SP187 Based on Comparative Evidence


Filovirus Antiviral Screening: Using SP187 as a Reference Inhibitor for In Vitro EBOV and MARV Assays

SP187 is validated for use as a reference inhibitor in filovirus antiviral screening assays, with defined IC50 values of 29.97 μM against EBOV and 47.72 μM against MARV in Vero cell yield-plaque assays [1]. Its activity profile—quantifiable inhibition of EBOV with measurable but lower potency against MARV—makes it suitable for inter-assay calibration and for benchmarking novel anti-filovirus compounds. Laboratories conducting BSL-4 filovirus research can utilize SP187 as a positive control with peer-reviewed, reproducible potency metrics, enabling cross-study comparability [1].

Host-Targeted Antiviral Mechanism Studies: ER α-Glucosidase I/II Inhibition Model Compound

SP187 serves as a well-characterized tool compound for investigating host-targeted antiviral mechanisms, specifically the inhibition of endoplasmic reticulum-resident α-glucosidases I and II [1]. This mechanism prevents proper N-glycan processing and folding of viral envelope glycoproteins, impacting virus assembly, secretion, and nascent virion fitness [2]. SP187's established safety profile across four species (mice, rats, dogs, and non-human primates) [3] enables dose-ranging studies that other iminosugars cannot support due to undefined toxicity. Researchers investigating calnexin-dependent viral glycoprotein folding pathways can employ SP187 with confidence in predictable compound tolerability [1][3].

Clinical Translational Research: IND-Enabling Toxicology and Phase 1 Benchmarking

SP187 (as UV-4 hydrochloride) is the only iminosugar in its structural class with a complete IND-enabling nonclinical safety package and peer-reviewed Phase 1 human data [1][2]. This includes single-dose safety thresholds established across four species (dogs 250 mg/kg, rats 400 mg/kg, mice 1000 mg/kg, NHP 180 mg/kg TID) [1] and human PK characterization showing rapid absorption (Tmax 0.5–1 hour) with dose-proportional exposure over a 333-fold dose range [2]. Academic and industrial researchers requiring translational host-targeted antiviral compounds for grant applications, IND preparation, or comparative pharmacology studies can rely on SP187 as a benchmark with defined regulatory-quality safety margins [1][2].

α-Glucosidase I Inhibitor Benchmarking in Structure-Based Drug Discovery

SP187 has been independently selected and validated as the benchmark α-glucosidase I inhibitor in structure-based drug discovery programs targeting enveloped viruses including SARS-CoV-2 [1]. In these studies, novel 1-DNJ and valiolamine derivatives are screened with the explicit objective of identifying compounds with antiviral activity exceeding that of the SP187 benchmark [1]. Procurement of SP187 enables standardization across inhibitor development programs, providing a consistent reference point for comparative potency assessments and structure-activity relationship (SAR) optimization against ER α-glucosidase I [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for SP187

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.